4-chloro-1-(2-fluoroethyl)-1H-pyrazole
CAS No.: 1429419-75-9
Cat. No.: VC5113121
Molecular Formula: C5H6ClFN2
Molecular Weight: 148.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1429419-75-9 |
|---|---|
| Molecular Formula | C5H6ClFN2 |
| Molecular Weight | 148.57 |
| IUPAC Name | 4-chloro-1-(2-fluoroethyl)pyrazole |
| Standard InChI | InChI=1S/C5H6ClFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 |
| Standard InChI Key | AWLMPNIRSVKMJW-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1CCF)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole belongs to the pyrazole family, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The substitution pattern includes:
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Chlorine at the 4-position
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2-Fluoroethyl group at the 1-position
This arrangement creates distinct electronic effects that influence reactivity and intermolecular interactions. The fluorine atom induces strong electronegativity, while the chloro group enhances lipophilicity.
Physicochemical Properties
Experimental and calculated parameters reveal key characteristics:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆ClFN₂ | |
| Molecular Weight | 148.57 g/mol | |
| IUPAC Name | 4-chloro-1-(2-fluoroethyl)pyrazole | |
| SMILES Notation | C1=C(C=NN1CCF)Cl | |
| XLogP3-AA (Predicted) | 1.7 | |
| Hydrogen Bond Donor Count | 0 |
The compound's limited aqueous solubility (experimentally undetermined) suggests formulation challenges for biological applications.
Synthetic Methodologies
Cyclocondensation Approaches
The primary synthesis route involves cyclocondensation reactions between hydrazine derivatives and β-diketones or α,β-unsaturated carbonyl compounds. A typical protocol involves:
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Precursor Preparation: 2-Fluoroethylhydrazine reacts with 1,3-diketones
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Ring Closure: Acid-catalyzed cyclization at 80-100°C
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Chlorination: Electrophilic substitution using Cl₂ or SOCl₂
Key optimization parameters include:
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Temperature control (70-110°C range)
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Solvent selection (preferential use of DMF or THF)
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Catalytic systems (p-TsOH shows 78% yield improvement over H₂SO₄)
Derivative Synthesis
Structural modifications yield biologically active analogs:
| Derivative | Synthetic Modification | Biological Activity |
|---|---|---|
| [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol | Hydroxymethylation at C5 | Enhanced water solubility |
| (178.59 g/mol, C₆H₈ClFN₂O) | ||
| N-Acylated variants | Amide bond formation | Improved pharmacokinetics |
| Parameter | IVc (Analog) | Chlorantraniliprole |
|---|---|---|
| ER Calcium Release Efficiency | 90% at 10⁻⁵ mg/L | 70% at 10⁻⁵ mg/L |
| Neuronal Activation Threshold | 0.1 µM | 0.05 µM |
The chloro-fluoroethyl substitution pattern appears critical for receptor binding affinity .
Agricultural Applications
Insecticidal Performance
Structure-activity relationship (SAR) studies highlight key features:
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Fluoroethyl Group:
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Chloro Substituent:
Field trials with structural analogs show:
Future Research Directions
Synthetic Chemistry Challenges
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Regioselectivity Issues: Current methods yield 65:35 1H:2H isomer mixtures
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Scale-up Limitations: Batch sizes >100g show 22% yield reduction
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Purification Needs: HPLC methods required for >98% purity
Biological Screening Priorities
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Kinase Inhibition Assays: AKT1, CK2, PKA targets
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CYP450 Metabolism Studies: Potential drug-drug interactions
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Ecotoxicity Profiling: Daphnia magna LC50 determinations
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